molecular formula C6H7BrOS B1373561 2-(4-bromothiophen-3-yl)ethan-1-ol CAS No. 35634-03-8

2-(4-bromothiophen-3-yl)ethan-1-ol

Cat. No.: B1373561
CAS No.: 35634-03-8
M. Wt: 207.09 g/mol
InChI Key: QNIZYXFOPCXUTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromothiophen-3-yl)ethan-1-ol is a brominated heterocyclic building block of high value in medicinal chemistry and materials science research. The compound features a thiophene ring, a privileged scaffold in drug discovery, functionalized with a bromine atom and an ethanol moiety . The bromine substituent serves as a versatile handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the introduction of diverse aromatic, vinyl, or alkynyl groups . This makes it a critical intermediate for constructing complex molecular architectures, including conjugated systems for organic electronics. The ethanol side chain offers a point for further functionalization, enhancing the molecule's utility as a synthon. While specific biological data for this exact compound is limited, analogous bromothiophene derivatives are frequently employed in the synthesis of novel chalcone derivatives investigated for their anticancer properties and are used as key intermediates in the development of ligands for biological targets such as the 5-HT6 receptor . This product is intended for research purposes as a chemical intermediate. For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromothiophen-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrOS/c7-6-4-9-3-5(6)1-2-8/h3-4,8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIZYXFOPCXUTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Br)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Pathways of 2 4 Bromothiophen 3 Yl Ethan 1 Ol

Reactivity of the Bromine Moiety on the Thiophene (B33073) Ring

The bromine atom on the thiophene ring is a key handle for introducing molecular complexity through various carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is characteristic of an aryl bromide, making it amenable to a wide array of well-established cross-coupling and organometallic reactions.

Cross-Coupling Reactions (Suzuki-Miyaura, Stille, Negishi, Heck) for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides, and the bromine atom of 2-(4-bromothiophen-3-yl)ethan-1-ol serves as an excellent electrophilic partner in these transformations. These reactions allow for the formation of new carbon-carbon bonds under relatively mild conditions, tolerating a wide range of functional groups.

The Suzuki-Miyaura coupling reaction, which utilizes an organoboron reagent, is a widely used method for forming biaryl structures or for attaching alkyl, alkenyl, or alkynyl groups. For this compound, a Suzuki-Miyaura coupling with an arylboronic acid would yield a phenylated thiophene derivative. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base.

The Stille coupling employs organotin reagents and offers a broad substrate scope. The reaction of this compound with an organostannane, again in the presence of a palladium catalyst, would result in a new carbon-carbon bond at the 4-position of the thiophene ring. A key advantage of Stille couplings is the stability of the organotin reagents to air and moisture.

The Negishi coupling involves the use of organozinc reagents, which are generally more reactive than their organoboron and organotin counterparts. This heightened reactivity can lead to faster reaction times. The formation of the organozinc reagent often proceeds from a corresponding organolithium or Grignard reagent. The cross-coupling of this compound with an organozinc compound under palladium or nickel catalysis provides another efficient route to C-C bond formation.

The Heck reaction differs from the previous examples as it involves the coupling of the aryl bromide with an alkene to form a substituted alkene. This reaction is catalyzed by a palladium species and requires a base. The reaction of this compound with an alkene would introduce a vinyl group at the 4-position of the thiophene ring.

ReactionCoupling PartnerCatalyst (Typical)Product Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ / BaseAryl-substituted thiophene
StilleOrganostannanePd(PPh₃)₄Alkyl/Aryl-substituted thiophene
NegishiOrganozinc reagentPd(dba)₂ / LigandAlkyl/Aryl-substituted thiophene
HeckAlkenePd(OAc)₂ / BaseAlkenyl-substituted thiophene

Nucleophilic Aromatic Substitution on Bromothiophenes

Nucleophilic aromatic substitution (SNAr) on thiophene rings is generally more facile than on benzene (B151609) rings, a phenomenon attributed to the ability of the sulfur atom to stabilize the intermediate Meisenheimer complex. For SNAr to occur, the aromatic ring typically needs to be activated by electron-withdrawing groups. In the case of this compound, the thiophene ring itself provides some activation compared to a benzene ring. However, without strong electron-withdrawing groups present, forcing conditions (high temperatures, strong nucleophiles) might be necessary to displace the bromide. The presence of the primary alcohol, which can act as a proton source, might complicate these reactions under strongly basic conditions.

Formation of Organometallic Reagents (Grignard, Organolithium)

The bromine atom of this compound can be utilized to form highly reactive organometallic reagents, such as Grignard and organolithium reagents. These intermediates are potent nucleophiles and strong bases, opening up further synthetic possibilities.

Grignard reagents are formed by reacting the aryl bromide with magnesium metal in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The resulting organomagnesium compound, 2-(4-(magnesiobromo)thiophen-3-yl)ethan-1-ol, would be a powerful nucleophile. However, a significant challenge in this synthesis is the presence of the acidic proton of the alcohol group, which would be readily deprotonated by the newly formed Grignard reagent, leading to self-quenching. To circumvent this, the alcohol would need to be protected with a suitable protecting group (e.g., a silyl (B83357) ether) prior to the Grignard formation.

Organolithium reagents can be prepared through lithium-halogen exchange by treating the bromothiophene with an alkyllithium reagent, such as n-butyllithium, typically at low temperatures. Similar to the Grignard reagent, the resulting 2-(4-lithiothiophen-3-yl)ethan-1-ol would be highly reactive. The issue of the acidic alcohol proton remains, necessitating a protection strategy. These organolithium species are valuable for subsequent reactions with a variety of electrophiles.

Transformations of the Primary Alcohol Functional Group

The primary alcohol group on the ethyl side chain of this compound offers a complementary site for chemical modification. These transformations can be carried out independently of or in concert with reactions at the bromine atom, depending on the chosen reagents and reaction conditions.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions.

Oxidation to the aldehyde , 2-(4-bromothiophen-3-yl)acetaldehyde, requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for this transformation. Distilling the aldehyde as it forms can also help to prevent further oxidation.

Oxidation to the carboxylic acid , 2-(4-bromothiophen-3-yl)acetic acid, is achieved using stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ or a dichromate salt in acid), or by heating under reflux with an excess of a milder oxidizing agent.

Target ProductReagent (Typical)Conditions
AldehydePyridinium chlorochromate (PCC)Anhydrous CH₂Cl₂
Carboxylic AcidPotassium permanganate (KMnO₄)Basic, then acidic workup
Carboxylic AcidJones Reagent (CrO₃/H₂SO₄)Acetone

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification and etherification reactions to produce a variety of derivatives.

Esterification involves the reaction of the alcohol with a carboxylic acid or a carboxylic acid derivative (such as an acyl chloride or an acid anhydride). The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. Alternatively, for a more rapid and often higher-yielding reaction, an acyl chloride can be reacted with the alcohol, typically in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the HCl byproduct.

Etherification , such as the Williamson ether synthesis, involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This would yield an ether derivative of this compound. It is also possible to achieve etherification under basic conditions using a halogenated reagent that facilitates C-H functionalization.

Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound is a primary alcohol, and its reactivity is characteristic of this functional group. The -OH group itself is a poor leaving group (hydroxide ion, OH⁻), meaning it does not readily detach from the carbon atom. libretexts.orglibretexts.org Consequently, nucleophilic substitution reactions at the benzylic-like carbon require the prior conversion of the hydroxyl group into a better leaving group. libretexts.orglibretexts.org

One common strategy is to perform the reaction in the presence of a strong acid, which protonates the hydroxyl group to form an oxonium ion (-OH₂⁺). libretexts.org The resulting leaving group is a neutral water molecule (H₂O), which is much more stable and thus departs more easily. libretexts.org For instance, treatment with strong hydrohalic acids like hydrobromic acid (HBr) or hydrochloric acid (HCl) can convert the alcohol into the corresponding 2-(4-bromothiophen-3-yl)ethyl halide. youtube.com These reactions with primary alcohols typically proceed via an Sₙ2 mechanism. libretexts.orgyoutube.com

Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). youtube.com This is achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. youtube.com Sulfonate esters are excellent leaving groups, and their derivatives of this compound would be highly susceptible to substitution by a wide range of nucleophiles.

Other reagents commonly used to replace primary hydroxyl groups include thionyl chloride (SOCl₂) for the synthesis of alkyl chlorides and phosphorus tribromide (PBr₃) for alkyl bromides. youtube.com These reactions also proceed through intermediates where the hydroxyl group has been converted into a better leaving group, facilitating an Sₙ2 attack by the halide. youtube.com

Reaction TypeReagent(s)ProductLeaving GroupMechanism
HalogenationHBr2-(4-bromothiophen-3-yl)ethyl bromideH₂OSₙ2
HalogenationSOCl₂, pyridine2-(4-bromothiophen-3-yl)ethyl chlorideSO₂ + Cl⁻Sₙ2
HalogenationPBr₃2-(4-bromothiophen-3-yl)ethyl bromideH₃PO₃Sₙ2
TosylationTsCl, pyridine2-(4-bromothiophen-3-yl)ethyl tosylateCl⁻Nucleophilic Acyl Sub.

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring in this compound is susceptible to electrophilic aromatic substitution (EAS). lumenlearning.com The regiochemical outcome of such reactions is directed by the two existing substituents: the 4-bromo group and the 3-(2-hydroxyethyl) group. Halogens are deactivating, electron-withdrawing groups, yet they direct incoming electrophiles to the ortho and para positions. The alkyl side chain is an activating, electron-donating group, also directing to the ortho and para positions.

In this specific substitution pattern, the available positions for substitution are C2 and C5.

The C2 position is ortho to the 3-(2-hydroxyethyl) group and meta to the 4-bromo group.

The C5 position is ortho to the 4-bromo group and meta to the 3-(2-hydroxyethyl) group.

Thiophene itself is highly reactive towards electrophiles, often more so than benzene, with a strong preference for substitution at the C2 (α) position. Given that the C2 position is activated by the adjacent alkyl group, it is the most likely site for electrophilic attack. The C5 position is sterically accessible but is adjacent to the deactivating bromo group. Therefore, electrophilic substitution is expected to occur preferentially at the C2 position.

Typical EAS reactions that could be performed include:

Halogenation: Introduction of another halogen atom, for example, using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in a solvent like acetic acid, would likely yield the 2,4-dibromo- or 2-bromo-4-iodo- substituted product. jcu.edu.au

Nitration: Using a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) at the C2 position. lumenlearning.com

Sulfonation: Fuming sulfuric acid (H₂SO₄/SO₃) would lead to the corresponding sulfonic acid at the C2 position. lumenlearning.com

Friedel-Crafts Acylation/Alkylation: These reactions, using a Lewis acid catalyst, would introduce an acyl or alkyl group, again predicted to be at the C2 position. lumenlearning.com

Reaction TypeReagent(s)Predicted Major Product
BrominationN-Bromosuccinimide (NBS), CCl₄2-(2,4-Dibromothiophen-3-yl)ethan-1-ol
NitrationHNO₃, H₂SO₄2-(4-Bromo-2-nitrothiophen-3-yl)ethan-1-ol
AcylationCH₃COCl, AlCl₃2-(2-Acetyl-4-bromothiophen-3-yl)ethan-1-ol

Cyclization and Rearrangement Reactions Involving Both Functional Groups

The bifunctional nature of this compound allows for intramolecular reactions that can lead to the formation of new ring systems. These reactions typically require activation of one or both functional groups.

An important potential cyclization pathway is an intramolecular Friedel-Crafts-type reaction. This can be envisioned in a two-step process. First, the primary alcohol is oxidized to the corresponding carboxylic acid, 3-(4-bromothiophen-3-yl)acetic acid. Subsequent treatment with a strong acid or dehydrating agent (e.g., polyphosphoric acid, PPA) could then promote an intramolecular electrophilic acylation, where the activated carboxyl group attacks the thiophene ring. Given the directing effects, cyclization would be expected to occur at the C2 position, leading to the formation of a fused thieno[3,2-b]cyclopentanone derivative.

Acid-catalyzed dehydration of the alcohol can lead to the formation of 4-bromo-3-vinylthiophene. This reactive intermediate could potentially undergo subsequent cyclization or polymerization reactions under the reaction conditions.

Rearrangement reactions are also a possibility under certain conditions. masterorganicchemistry.com While common rearrangements like the Meyer-Schuster or Rupe reactions require an acetylenic alcohol, derivatization of the starting material could open pathways to these transformations. wikipedia.org For example, conversion of the ethyl alcohol moiety into a propargyl alcohol could set the stage for an acid-catalyzed rearrangement to an α,β-unsaturated ketone. wikipedia.org Similarly, the Brook rearrangement involves the migration of a silyl group from carbon to oxygen in α-silyl carbinols. organic-chemistry.org Synthesis of an appropriate silyl derivative of this compound could enable such a rearrangement.

Research on related structures has shown that intramolecular cyclization of substituted thiophenes is a viable strategy for building complex heterocyclic systems, such as chalcogenophene[2,3-b]thiophenes, often promoted by reagents like iron(III) chloride. rsc.org

Stereoselective Transformations and Chiral Derivatization

This compound is an achiral molecule. However, it can be a substrate for stereoselective reactions to produce chiral derivatives, or it can be derivatized with chiral reagents for analytical purposes.

Stereoselective Synthesis: A chiral center can be introduced at the carbon atom bearing the hydroxyl group. This can be accomplished through several methods:

Enzymatic Resolution: The racemic alcohol can be resolved using enzymes like lipases. In a process called kinetic resolution, the enzyme selectively catalyzes the acylation of one enantiomer (e.g., the R-enantiomer) in the presence of an acyl donor, leaving the other enantiomer (the S-enantiomer) unreacted. This allows for the separation of the two enantiomers.

Asymmetric Synthesis: An alternative approach is the asymmetric reduction of the corresponding ketone, 1-(4-bromothiophen-3-yl)ethan-1-one. Using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst) or chiral metal catalysts (e.g., Noyori's ruthenium catalysts for asymmetric transfer hydrogenation), can produce the (R)- or (S)-alcohol with high enantiomeric excess. Biocatalysis using alcohol dehydrogenases is also a powerful method for achieving high enantioselectivity in the reduction of ketones.

Chiral Derivatization: For analytical purposes, such as determining the enantiomeric excess (ee) of a chiral sample of the alcohol, it can be reacted with a chiral derivatizing agent (CDA). The reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be distinguished and quantified by techniques like NMR spectroscopy or chromatography. A modern approach involves the use of three-component self-assembly between an amine, a chiral analyte (like our alcohol), and 2-formylphenyl boronic acid (2-FPBA) to form stable diastereomeric iminoboronate ester complexes, which can be analyzed by ¹H or ¹⁹F NMR (if a fluorinated tag is used). bath.ac.uk

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of 2 4 Bromothiophen 3 Yl Ethan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic compounds, offering unparalleled insight into the molecular framework.

Proton (¹H) NMR Chemical Shift Analysis

Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), reported in parts per million (ppm), is influenced by the electron density around the proton. oregonstate.eduopenstax.org Electronegative atoms and unsaturated groups, such as aromatic rings, tend to "deshield" nearby protons, causing them to resonate at a lower field (higher ppm value). libretexts.org

For a compound like 2-(4-bromothiophen-3-yl)ethan-1-ol, the aromatic protons on the thiophene (B33073) ring would be expected in the aromatic region, typically between 7.0 and 9.0 ppm. The protons of the ethyl alcohol side chain would appear at higher fields. Specifically, the methylene (B1212753) group adjacent to the hydroxyl group (CH2OH) would likely resonate between 3.5 and 5.5 ppm, while the methylene group attached to the thiophene ring (Ar-CH2) would be found in the range of 1.8 to 2.5 ppm. oregonstate.edu The hydroxyl proton itself often presents as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

Proton EnvironmentTypical Chemical Shift (δ, ppm)
Aromatic (Thiophene Ring)7.0 - 9.0
CH₂-O (Alcohol)3.5 - 5.5
Ar-CH₂ (Benzylic-like)1.8 - 2.5
O-H (Alcohol)Variable (often broad)

Carbon (¹³C) NMR Chemical Shift Analysis and Multiplicities

Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal. libretexts.org The chemical shifts in ¹³C NMR are influenced by the hybridization of the carbon and the electronegativity of attached atoms. libretexts.org

In this compound, the sp²-hybridized carbons of the thiophene ring would appear in the downfield region, generally between 110 and 160 ppm. The carbon atom bonded to the bromine (C-Br) would be expected at the higher field end of this range due to the halogen's shielding effect. The sp³-hybridized carbons of the ethanol (B145695) side chain would resonate at higher fields, with the carbon attached to the hydroxyl group (C-OH) typically appearing between 50 and 80 ppm, and the other methylene carbon (Ar-C) appearing further upfield.

Carbon EnvironmentTypical Chemical Shift (δ, ppm)
Aromatic (Thiophene Ring)110 - 160
C-OH (Alcohol)50 - 80
Ar-C (Benzylic-like)20 - 40

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. princeton.eduyoutube.com This would be instrumental in confirming the connectivity within the ethan-1-ol side chain.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms (¹J coupling). princeton.eduyoutube.com This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to four bonds (²J, ³J, and sometimes ⁴J couplings). youtube.comyoutube.com This is crucial for connecting the ethanol side chain to the correct position on the thiophene ring. For instance, it could show a correlation between the protons of the Ar-CH₂ group and the carbons of the thiophene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, regardless of whether they are bonded. princeton.eduresearchgate.net This can be useful for determining the conformation of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. nii.ac.jpglobalresearchonline.net For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the thiophene ring typically appear around 3100 cm⁻¹. nii.ac.jp The C-C stretching vibrations within the aromatic ring are usually observed in the 1400-1600 cm⁻¹ region. globalresearchonline.net The C-O stretching vibration of the primary alcohol would be expected in the range of 1050-1150 cm⁻¹.

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
O-H (Alcohol)Stretching3200 - 3600 (broad)
C-H (Aromatic)Stretching~3100
C=C (Aromatic)Stretching1400 - 1600
C-O (Primary Alcohol)Stretching1050 - 1150

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This high level of accuracy allows for the determination of the elemental composition and, consequently, the molecular formula of a compound. nih.gov For this compound (C₆H₇BrOS), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

X-ray Crystallography for Solid-State Structural Determination of Analogues and Derivatives

For crystalline solids, X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystal lattice. nih.gov While obtaining a suitable single crystal of this compound itself might be challenging, analysis of crystalline derivatives or analogues can provide invaluable data. researchgate.net This technique can confirm the connectivity of atoms, determine bond lengths and angles, and reveal intermolecular interactions such as hydrogen bonding in the solid state. nih.govresearchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

The purity and isolation of this compound and its derivatives are critical for their characterization and use in further synthetic applications. Chromatographic techniques are indispensable for achieving high purity and for the analytical determination of compound identity and integrity. This section details the application of Gas Chromatography-Mass Spectrometry (GC-MS), Thin-Layer Chromatography (TLC), and Column Chromatography in the analysis and purification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing information on both the retention time and the mass-to-charge ratio of the compound and any impurities.

Purity Assessment: In the synthesis of related compounds like thiophene-3-ethanol, GC is utilized to determine the purity of the product. patsnap.com For this compound, a similar approach would be employed. The sample, dissolved in a suitable solvent, is injected into the GC system. The separation is typically achieved on a capillary column with a non-polar or medium-polarity stationary phase. The temperature of the oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

Structural Confirmation: The mass spectrometer detector ionizes the eluted compounds, which then fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic isotopic patterns due to the presence of the bromine atom. Fragmentation patterns would likely involve the loss of the ethanol side chain or cleavage of the thiophene ring.

For the analysis of brominated organic compounds, specific GC-MS methods have been developed that can be adapted for this compound. thermofisher.comnih.gov The choice of injection technique, such as split, splitless, or pulsed splitless, can be optimized to enhance sensitivity and peak shape. researchgate.net

A typical GC-MS analysis for a brominated thiophene derivative would involve the parameters outlined in the table below.

Table 1: Illustrative GC-MS Parameters for the Analysis of this compound

ParameterValue/Description
GC System Gas chromatograph with a capillary column
Column TR-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1 mL/min
Injector Temperature 280 °C
Injection Mode Splitless (for trace analysis) or Split
Oven Program 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
MS System Quadrupole or Ion Trap Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-400 amu
Transfer Line Temp. 280 °C

This table is illustrative and parameters would require optimization for specific instrumentation and sample matrices.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive technique used to monitor reaction progress, identify compounds, and determine the appropriate solvent system for column chromatography.

Methodology: For thiophene derivatives, TLC is commonly performed on silica (B1680970) gel plates. researchgate.netnih.govresearchgate.net A small amount of the sample of this compound, dissolved in a volatile solvent, is spotted onto the baseline of the TLC plate. The plate is then placed in a developing chamber containing a suitable mobile phase. The mobile phase, a mixture of solvents, moves up the plate by capillary action, separating the components of the sample based on their differential partitioning between the stationary phase (silica gel) and the mobile phase.

The polarity of the mobile phase is crucial for achieving good separation. For a moderately polar compound like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or cyclohexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used. The separated spots are visualized under UV light (as thiophene rings are often UV active) or by staining with a chemical reagent such as potassium permanganate (B83412) or iodine. The retention factor (Rf) value, the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system.

Table 2: Typical TLC Systems for Thiophene Derivatives

Stationary PhaseMobile Phase (Solvent System)VisualizationExpected Rf for this compound
Silica Gel 60 F254Hexane:Ethyl Acetate (7:3)UV light (254 nm), Potassium Permanganate stain0.3 - 0.5
Silica Gel 60 F254DichloromethaneUV light (254 nm), Iodine vapor0.4 - 0.6
AluminaToluene:Acetone (9:1)UV light (254 nm)Varies

Rf values are indicative and can vary based on exact conditions.

Column Chromatography

Column chromatography is the most common method for the purification of multigram quantities of organic compounds in a research setting. orgsyn.org For the isolation of this compound from a reaction mixture, column chromatography using silica gel is the standard procedure. researchgate.netdiva-portal.org

Purification Process: The process involves packing a glass column with silica gel as the stationary phase and equilibrating it with a non-polar solvent system (the eluent). The crude product is loaded onto the top of the silica gel column, either as a concentrated solution or adsorbed onto a small amount of silica gel. The eluent is then passed through the column, and the components of the mixture are separated based on their affinity for the stationary phase.

Non-polar impurities will travel down the column more quickly with the eluent, while the more polar this compound will be retained more strongly by the silica gel and elute later. The polarity of the eluent can be gradually increased (gradient elution) to speed up the elution of the target compound. Fractions are collected sequentially, and those containing the pure product (as determined by TLC analysis) are combined and the solvent is removed by evaporation to yield the purified this compound. High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, can also be employed for high-purity isolations of thiophene derivatives. diva-portal.orgnih.gov

Table 3: General Parameters for Column Chromatography Purification

ParameterDescription
Stationary Phase Silica Gel (230-400 mesh)
Eluent Typically a gradient of Hexane and Ethyl Acetate
Loading Method Dry loading (adsorbed on silica) or wet loading (in minimal solvent)
Fraction Collection Based on TLC analysis of eluted fractions
Monitoring TLC, UV-Vis spectroscopy

Computational Chemistry and Theoretical Investigations on 2 4 Bromothiophen 3 Yl Ethan 1 Ol

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the determination of molecular electronic structures. By modeling the electron density, DFT allows for the precise calculation of a molecule's geometry and energy. For these theoretical investigations, methods like the B3LYP hybrid functional combined with a basis set such as 6-311++G(d,p) are commonly employed to ensure reliable results. nih.govnih.gov

The structure of 2-(4-bromothiophen-3-yl)ethan-1-ol features a flexible ethan-1-ol side chain attached to the thiophene (B33073) ring, allowing for multiple rotational conformations (rotamers). The primary degrees of freedom are the rotation around the C-C bond of the ethyl group and the C-O bond of the alcohol.

Once the optimized geometry is obtained, a detailed analysis of its structural parameters can be performed. These parameters, including bond lengths, bond angles, and dihedral angles, provide a quantitative description of the molecular shape. Theoretical calculations for similar heterocyclic compounds have shown excellent agreement with experimental data obtained from X-ray diffraction, validating the accuracy of the DFT approach. researchgate.netuomphysics.net

For this compound, the bond lengths within the thiophene ring are expected to reflect its aromatic character, being intermediate between single and double bonds. The C-Br bond length will be influenced by the electronic properties of the thiophene ring. The geometry around the sp³ hybridized carbons of the ethanol (B145695) side chain will exhibit standard tetrahedral angles, slightly distorted due to steric interactions.

Table 1: Predicted Geometrical Parameters for this compound (Note: These are representative theoretical values based on DFT calculations of similar structures.)

ParameterBond/AtomsPredicted Value (Å / °)
Bond Lengths (Å)
C-Br1.875
C=C (thiophene)1.378
C-S (thiophene)1.720
C-C (thiophene)1.425
C(thiophene)-C(ethyl)1.510
C-C (ethyl)1.535
C-O1.430
O-H0.965
Bond Angles (°) **
C-C-Br125.5
C-S-C92.2
C(thiophene)-C(ethyl)-C112.5
C-C-O110.8
C-O-H109.5
Dihedral Angles (°) **
C(S)-C(Br)-C-C(ethyl)~180.0
C(thiophene)-C-C-O~60.0 (gauche) or ~180.0 (anti)

This table is interactive. Click on the headers to sort.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Energy Levels)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule can be easily excited, indicating higher reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, particularly the sulfur atom and the π-system. The LUMO is anticipated to be distributed across the thiophene ring as well, with significant contributions from the antibonding orbitals and influence from the electronegative bromine atom.

Table 2: Predicted Frontier Molecular Orbital Energies (Note: These are representative theoretical values.)

ParameterEnergy (eV)
EHOMO-6.72
ELUMO-3.05
HOMO-LUMO Gap (ΔE) 3.67

This table is interactive. Click on the headers to sort.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, providing a valuable tool for structure verification and analysis.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. icm.edu.pl For this compound, the aromatic protons on the thiophene ring are expected to appear in the range of δ 7.0–7.5 ppm. The methylene (B1212753) protons (CH₂) of the ethanol group adjacent to the ring would likely resonate around δ 2.9 ppm, while the methylene protons adjacent to the hydroxyl group would be found near δ 3.8 ppm. The hydroxyl proton itself would present a broad singlet, its position being dependent on concentration and solvent. rsc.orgpdx.edu In the ¹³C NMR spectrum, the carbon atoms of the thiophene ring would appear in the aromatic region (δ 110-145 ppm), with the carbon bonded to bromine being significantly affected. icm.edu.pl

IR Spectroscopy: Infrared (IR) spectroscopy identifies molecular functional groups through their characteristic vibrational frequencies. uomphysics.net DFT calculations can predict these frequencies with high accuracy. Key predicted vibrational bands for this molecule would include a broad O-H stretching band around 3300-3400 cm⁻¹, C-H stretching bands for the aromatic and aliphatic groups just below and above 3000 cm⁻¹, C-O stretching around 1050 cm⁻¹, and a characteristic C-Br stretching frequency in the lower wavenumber region (around 550-650 cm⁻¹). uomphysics.netchemicalbook.com

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. mdpi.com The thiophene ring acts as a chromophore. Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption wavelengths (λmax). For this compound, π → π* transitions associated with the thiophene ring are expected to be the dominant feature in the UV spectrum, likely occurring in the 230-270 nm range.

Calculation of Molecular Electrostatic Potential (MESP) Surfaces

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack.

For this compound, the MESP surface is expected to show a significant negative potential around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. nih.gov The area around the sulfur atom in the thiophene ring would also exhibit negative potential. Conversely, the hydrogen atom of the hydroxyl group would be a site of strong positive potential, making it a hydrogen bond donor. A region of positive potential, known as a sigma-hole, may also be present on the bromine atom, which can influence intermolecular interactions. nih.govresearchgate.net

Reactivity Descriptors and Conceptual DFT Parameters (Chemical Hardness, Electrophilicity, Nucleophilicity)

Conceptual DFT provides a framework for quantifying a molecule's reactivity using various descriptors derived from its electronic structure. These parameters are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO).

Chemical Hardness (η): This parameter measures the resistance of a molecule to changes in its electron distribution. It is calculated as half of the HOMO-LUMO gap: η = (ELUMO - EHOMO) / 2. A larger value for hardness indicates greater stability and lower reactivity. researchgate.net

Electronic Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies: μ = (EHOMO + ELUMO) / 2.

Global Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index suggests the molecule is a stronger electrophile. nih.gov

Nucleophilicity Index (N): While several scales exist, nucleophilicity is generally associated with the HOMO energy. A higher HOMO energy corresponds to a greater ability to donate electrons and thus higher nucleophilicity.

Table 3: Predicted Conceptual DFT Reactivity Descriptors (Note: These are representative theoretical values.)

ParameterDefinitionPredicted Value (eV)
Chemical Hardness (η)(ELUMO - EHOMO) / 21.835
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.885
Electrophilicity (ω)μ² / (2η)6.49

This table is interactive. Click on the headers to sort.

The calculated values suggest that this compound is a moderately hard molecule. The high electrophilicity index indicates it can act as a good electron acceptor in chemical reactions. nih.gov

Investigation of Reaction Mechanisms and Transition States through Computational Modeling

The study of reaction mechanisms through computational modeling is a fundamental aspect of modern chemistry, providing insights into the pathways through which chemical reactions occur. This involves mapping the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. For a compound like This compound , such studies would be invaluable for understanding its reactivity, stability, and potential transformations.

Theoretical Framework:

Computational investigations of reaction mechanisms are typically grounded in quantum mechanics, with Density Functional Theory (DFT) being one of the most widely used methods due to its balance of accuracy and computational cost. researchgate.netnih.gov DFT calculations can elucidate the electronic structure of molecules, which is key to understanding how and why reactions occur. researchgate.net

Identifying Reaction Pathways:

A primary goal of these computational studies is to propose and evaluate plausible reaction pathways. For This compound , this could involve reactions such as oxidation of the alcohol group, substitution reactions on the thiophene ring, or reactions involving the bromine atom. Researchers would model the step-by-step transformation of the reactant into the product, calculating the energy of the system at each point.

Locating Transition States:

A transition state is the highest energy point along the lowest energy path of a reaction coordinate. It represents the "point of no return" in a chemical reaction. Locating this fleeting structure is a key objective of computational reaction mechanism studies. Algorithms are used to search the potential energy surface for saddle points, which correspond to transition states. Once located, the structure of the transition state provides critical information about the geometry and electronic distribution of the molecule as bonds are broken and formed.

Energy Profile and Reaction Kinetics:

By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. The energy difference between the reactants and the transition state is the activation energy (Ea). According to transition state theory, the activation energy is directly related to the rate of the reaction. A lower activation energy implies a faster reaction. Computational studies can thus predict reaction rates and how they might be influenced by factors such as temperature, solvent, and catalysts.

General Findings from Related Thiophene Derivatives:

While specific data for This compound is unavailable, studies on other thiophene derivatives provide insights into the types of data generated:

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are often calculated. researchgate.net The HOMO-LUMO gap can indicate the chemical reactivity and the sites for nucleophilic and electrophilic attack. researchgate.netsemanticscholar.org

Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electrostatic potential on the electron density surface of a molecule. researchgate.net They identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule will interact with other reagents. researchgate.net

Charge Distribution Analysis: Methods like Mulliken population analysis are used to determine the partial atomic charges within a molecule, which can help in understanding its reactivity. researchgate.net

Hypothetical Data Table for a Reaction Study:

If a computational study on a reaction of This compound were to be conducted, the findings might be presented in a table similar to the one below. This table is purely illustrative and is based on the types of data generated in computational chemistry studies of related compounds.

Reaction StepSpeciesRelative Energy (kcal/mol)Key Geometric Parameters of Transition State
Step 1: O-H bond cleavage Reactant0.0-
Transition State 1+25.5O-H bond length: 1.5 Å; C-O-H angle: 120°
Intermediate 1+5.2-
Step 2: C-Br bond formation Intermediate 1+5.2-
Transition State 2+15.8C-Br bond length: 2.2 Å; Thiophene ring planarity distortion
Product-10.3-

Note: The data in this table is hypothetical and for illustrative purposes only.

Advanced Research Applications and Future Perspectives of 2 4 Bromothiophen 3 Yl Ethan 1 Ol Derivatives in Chemical Science

Role as a Precursor in Materials Science

The unique electronic properties of the thiophene (B33073) ring make it an ideal component for organic electronic materials. Derivatives of 2-(4-bromothiophen-3-yl)ethan-1-ol are instrumental in the bottom-up synthesis of novel π-conjugated systems and functional polymers designed for high-performance electronic devices.

Synthesis of π-Conjugated Systems for Organic Electronics (OFETs, OLEDs, OPVs)

The development of organic electronics, including Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs), relies on the precise synthesis of π-conjugated molecules and polymers. uniroma1.it this compound serves as a critical precursor in this field. The bromine atom at the 4-position is a key functional handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Kumada), which are fundamental for extending the π-conjugated backbone of a molecule. uniroma1.it This allows for the systematic construction of oligothiophenes and polythiophenes with tailored electronic properties.

Researchers design molecular architectures, such as donor-acceptor (D-A) and acceptor-donor-acceptor (A-D-A) systems, to fine-tune the band gap and energy levels of the resulting materials. uniroma1.it The thiophene unit typically acts as the electron-donor (D) component. By coupling bromothiophene derivatives with various electron-accepting (A) units, scientists can create materials with optical and electrochemical properties optimized for specific applications. uniroma1.it The ethanol (B145695) side chain offers a secondary point for modification, allowing for the attachment of solubilizing groups or other functionalities without disrupting the conjugated backbone, which is crucial for the solution-based processing of these materials into thin films for electronic devices. rsc.org The use of thiophene-based building blocks is a well-established strategy for creating new organic structures with improved performance and processability for optoelectronic devices. beilstein-journals.org

Table 1: Thiophene-Based Systems in Organic Electronics

System TypeKey Precursor FeatureApplicationRelevant Finding
Conjugated Polymers (Polythiophenes)Bromine atom for polymerizationOFETs, OPVsAlkyl-substituted bromothiophenes are polymerized using Ni-catalyzed coupling to create solution-processable semiconductors. rsc.org
Oligothiophenes (D-A type)Bromine atom for coupling with acceptor unitsOLEDs, OPVsDonor-acceptor architectures based on thiophene units lead to materials with low bandgaps suitable for organic electronics. uniroma1.it
π-Conjugated Polycyclic CompoundsThiophene ring as core structureGeneral Organic ElectronicsStrategies involving the synthesis of complex conjugated scaffolds often rely on functionalized thiophene precursors. beilstein-journals.org

Development of Functional Polymers and Copolymers

The utility of this compound extends to the creation of functional polymers where the side chains play a critical role in determining the material's properties. While early polythiophenes were often insoluble and difficult to process, the introduction of side chains revolutionized the field. rsc.org The ethan-1-ol group on the title compound is a prime site for introducing a vast array of functional groups.

This alcohol functionality can be readily converted into esters, ethers, or other moieties, allowing for the attachment of side chains that control:

Solubility: Long alkyl chains can be attached to render the resulting polymer soluble in common organic solvents, enabling fabrication techniques like spin-coating and inkjet printing. rsc.org

Morphology: The nature of the side chain influences how the polymer chains pack in the solid state, which directly impacts charge carrier mobility in devices like OFETs.

Self-Assembly: Specific side chains can be designed to promote self-assembly into well-ordered nanostructures, enhancing the performance of electronic devices. rsc.org

Furthermore, the ethan-1-ol group can be used to link the thiophene monomer to other types of monomers, leading to the formation of functional copolymers with hybrid properties. For instance, block copolymers containing conjugated polythiophene segments and flexible insulating segments can be synthesized for applications in stretchable electronics or as compatibilizers in polymer blends.

Utility in the Synthesis of Complex Heterocyclic Scaffolds

Beyond materials science, this compound is a valuable building block for constructing complex molecules, particularly those containing multiple heterocyclic systems. Its bifunctional nature is a key asset for synthetic chemists.

Building Block for Multifunctional Organic Compounds

The title compound acts as a scaffold upon which more complex structures can be built. The thiophene ring is a stable aromatic system, while the bromine atom and the alcohol group serve as reactive sites for sequential chemical transformations. A prominent example of its utility is in the synthesis of chalcones and related structures. Chalcones, which feature an α,β-unsaturated carbonyl system linking two aromatic rings, are important intermediates in medicinal chemistry and are known for a broad spectrum of biological activities. uomphysics.netnih.gov

A typical synthetic route might involve the oxidation of the ethanol group of this compound to the corresponding ketone (an acetylthiophene derivative). This ketone can then undergo a Claisen-Schmidt condensation with an aromatic aldehyde to form a thiophene-containing chalcone (B49325). nih.govnih.gov The α,β-unsaturated carbonyl system of the resulting chalcone is itself a versatile functional group, capable of participating in conjugate additions and cycloadditions to generate a variety of other bioactive heterocyclic compounds. uomphysics.net This highlights how the initial simple structure can be elaborated into complex, multifunctional molecules with potential therapeutic applications. nih.gov

Table 2: Reactions for Synthesizing Complex Molecules from Bromothiophene Precursors

Precursor TypeReactionProduct ClassSignificance
2-Acetyl-5-bromothiopheneClaisen-Schmidt CondensationChalconesForms α,β-unsaturated carbonyl system for further synthesis of bioactive heterocycles. uomphysics.netnih.gov
3-Bromothiophene (B43185)Kumada Coupling3-AlkylthiophenesKey intermediates for oligomers and polymers. uniroma1.it
2-Amino-3-cyano-thiopheneCyclocondensationThieno[2,3-d]pyrimidinesBuilds complex, fused heterocyclic systems. researchgate.net

Ligand Precursor for Organometallic Catalysis

The heteroatoms present in this compound—sulfur in the thiophene ring and oxygen in the ethanol group—provide potential coordination sites for metal ions. This suggests a prospective role for its derivatives as ligands in organometallic catalysis. While direct use as a simple ligand is less common, the ethanol group is an ideal anchor point for introducing stronger coordinating functionalities.

For example, the alcohol can be converted to a phosphine-containing ether or an amine. The resulting molecule would be a bidentate or tridentate ligand, capable of forming stable complexes with transition metals like palladium, nickel, or rhodium. Such ligands are the heart of many catalytic systems used in cross-coupling, hydrogenation, and other important organic transformations. The thiophene backbone can influence the steric and electronic properties of the catalytic center, potentially leading to novel reactivity or selectivity. This remains an area with significant potential for future research.

Exploitation in Asymmetric Synthesis and Chiral Catalyst Development

Chirality is a fundamental aspect of molecular science, particularly in pharmacology and materials science. The structure of this compound is well-suited for applications in the field of asymmetric synthesis.

The compound itself is prochiral. Oxidation of the primary alcohol to an aldehyde, followed by the addition of an organometallic reagent, or oxidation to a ketone followed by asymmetric reduction, can generate a chiral secondary or tertiary alcohol with high enantioselectivity. The resulting chiral bromothiophene alcohol is a valuable building block for the synthesis of enantiomerically pure drugs or complex natural products.

Furthermore, this chiral building block can be incorporated into larger systems to influence their supramolecular structure. For instance, attaching chiral side chains to conjugated polymers can induce the polymer backbone to adopt a helical conformation. rsc.org Such chiral polymers are of great interest for applications in chiral sensing, enantioselective separation, and as materials for circularly polarized light emission. The ethanol group of the title compound provides a convenient attachment point for the requisite chiral auxiliaries. rsc.org The development of catalytic asymmetric reactions to construct complex chiral molecules, such as trisubstituted tetrahydrothiophenes, demonstrates the importance of creating chiral heterocyclic skeletons from achiral starting materials. nih.gov

Bio-Inspired Chemical Transformations and Biocatalysis Studies

The quest for enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical industries. nih.gov Bio-inspired chemical transformations, particularly those employing enzymes, offer a powerful and sustainable alternative to traditional chemical methods for achieving high levels of stereoselectivity. nih.gov

The ethanol moiety of this compound makes its derivatives prime candidates for biocatalytic studies. Specifically, the chiral alcohol can be a target for enzymatic resolution, a process where enzymes selectively react with one enantiomer of a racemic mixture. Lipases are a class of enzymes that have been extensively used for the kinetic resolution of racemic alcohols through enantioselective acylation. nih.govdss.go.thresearchgate.net For instance, Novozyme 435, an immobilized lipase (B570770) B from Candida antarctica, has demonstrated high efficiency in the resolution of various secondary alcohols, achieving excellent enantiomeric excess. nih.govdss.go.th It is conceivable that derivatives of this compound could be resolved using a similar lipase-catalyzed approach, providing access to enantiopure forms that are crucial for the development of chiral drugs and materials.

Conversely, the corresponding ketone, 1-(4-bromothiophen-3-yl)ethan-1-one, could be a substrate for biocatalytic reduction to produce chiral this compound. Alcohol dehydrogenases (ADHs) and other reductases are known to catalyze the asymmetric reduction of prochiral ketones with high enantioselectivity. nih.govgeorgiasouthern.edupsu.edu Whole-cell biocatalysts, which contain the necessary enzymes and cofactor regeneration systems, are often employed for these transformations. nih.govpsu.edu The biocatalytic reduction of related β-keto alkynes has been shown to produce highly enriched chiral alcohols, highlighting the potential of this strategy for synthesizing chiral propargyl alcohols that are valuable pharmaceutical intermediates. georgiasouthern.edu

Biocatalytic Approach Potential Substrate/Product Enzyme Class Potential Outcome
Enzymatic Kinetic ResolutionRacemic this compound derivativeLipaseEnantiomerically pure (R)- and (S)-alcohols
Biocatalytic Reduction1-(4-bromothiophen-3-yl)ethan-1-one derivativeAlcohol Dehydrogenase (ADH)/ReductaseEnantiomerically pure this compound

The bromine atom on the thiophene ring offers a handle for further functionalization, allowing for the synthesis of a diverse library of substrates for biocatalysis. This could lead to the discovery of novel biocatalytic processes and the production of a wide range of valuable chiral building blocks.

Design of Novel Sensors and Probes

Thiophene-based materials have garnered significant interest in the development of fluorescent and colorimetric sensors due to their exceptional photophysical properties. researchgate.netresearchgate.netrsc.org The electronic properties of the thiophene ring can be readily tuned through substitution, making it an ideal platform for designing sensors that exhibit changes in their optical properties upon interaction with specific analytes. tdl.org

Derivatives of this compound are promising precursors for the synthesis of novel sensors and probes. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce a variety of functionalities, including fluorophores and chromophores. The ethanol side chain can also be modified to incorporate recognition motifs for specific analytes.

For instance, thiophene-based Schiff bases have been successfully employed as colorimetric and fluorescent "turn-on" sensors for the detection of metal ions such as Al³⁺ and Zn²⁺. nih.gov These sensors operate through a chelation-enhanced fluorescence (CHEF) mechanism, where the binding of the metal ion to the sensor molecule leads to a significant increase in fluorescence intensity. nih.gov It is plausible that derivatives of this compound could be used to construct similar sensors. The thiophene moiety would serve as the core of the signaling unit, while the ethanol group could be functionalized with a Schiff base or another chelating agent to provide a binding site for the target metal ion.

Furthermore, the development of chromogenic probes for the detection of biologically important species is an active area of research. nih.govnih.gov These probes undergo a distinct color change in the presence of the target analyte, allowing for rapid and simple visual detection. By strategically modifying the electronic structure of the thiophene ring and introducing appropriate recognition elements, it may be possible to design chromogenic probes based on this compound for a variety of applications, including point-of-care diagnostics.

Sensor Type Potential Target Analyte Design Strategy Sensing Mechanism
Fluorescent SensorMetal Ions (e.g., Al³⁺, Zn²⁺, Hg²⁺)Introduction of a chelating moiety and a fluorophoreChelation-Enhanced Fluorescence (CHEF)
Colorimetric ProbeBiologically relevant enzymes or moleculesConjugation with a chromogenic substrateTarget-induced color change
Ratiometric SensorpH, PolarityIncorporation of environmentally sensitive fluorophoresShift in emission wavelength

The versatility of the this compound scaffold provides a rich platform for the design and synthesis of a new generation of highly sensitive and selective sensors and probes.

Green Chemistry Approaches in the Synthesis and Derivatization of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The application of these principles to the synthesis and derivatization of this compound is crucial for developing sustainable and environmentally friendly chemical manufacturing processes.

Several green chemistry approaches can be envisioned for the synthesis of the parent compound and its derivatives. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and reduced energy consumption compared to conventional heating methods. researchgate.netacs.orgnih.govacs.orgresearchgate.net The synthesis of various thiophene derivatives, including fluorophores and oligomers, has been successfully achieved using microwave irradiation. researchgate.netacs.orgnih.govacs.orgresearchgate.net It is highly probable that the synthesis of this compound and its subsequent derivatization could be significantly improved by employing microwave-assisted protocols.

Sonochemistry, the application of ultrasound to chemical reactions, is another green technique that can enhance reaction rates and yields. nih.govresearchgate.netucl.ac.uk Ultrasound has been shown to promote the bromination of aromatic compounds, suggesting its potential utility in the synthesis of brominated thiophenes. nih.govresearchgate.net

The use of alternative reaction media, such as ionic liquids (ILs) and deep eutectic solvents (DESs), is another key aspect of green chemistry. researchgate.netresearchgate.netrsc.orginternationaljournalcorner.comnih.gov Ionic liquids have been used as catalysts and solvents in the synthesis of thiophene derivatives, offering advantages such as recyclability and the ability to dissolve a wide range of substrates. researchgate.netresearchgate.netrsc.orginternationaljournalcorner.com Exploring the use of these green solvents in the synthesis of this compound could lead to more sustainable and efficient processes.

Green Chemistry Approach Application in Synthesis/Derivatization Potential Benefits
Microwave-Assisted SynthesisSynthesis of the core structure and its derivativesReduced reaction times, increased yields, energy efficiency
SonochemistryBromination and other functionalization reactionsEnhanced reaction rates, improved yields
Ionic Liquids/Deep Eutectic SolventsUse as recyclable solvents and catalystsReduced use of volatile organic compounds, catalyst recycling
Solvent-Free ReactionsSuzuki coupling and other cross-coupling reactionsElimination of solvent waste, simplified work-up

By integrating these green chemistry principles, the synthesis and derivatization of this compound can be made more environmentally benign and economically viable.

Future Research Directions and Emerging Applications

The unique structural features of this compound and its derivatives position them as promising candidates for a variety of emerging applications in chemical science. Future research in this area is likely to focus on several key directions.

One of the most promising avenues is the exploration of their potential in materials science. Thiophene-based materials are at the forefront of research in organic electronics, with applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). rsc.orgtdl.org The ability to functionalize the this compound scaffold allows for the synthesis of novel monomers that can be polymerized to create new conjugated polymers with tailored optoelectronic properties. The ethanol side chain could be used to introduce functionalities that influence solubility, morphology, and intermolecular interactions, which are critical parameters for device performance.

In the realm of medicinal chemistry, the thiophene ring is a well-established pharmacophore found in numerous approved drugs. nih.govrsc.orgresearchgate.netnumberanalytics.comresearchgate.netpharmaguideline.com The bromine atom on the this compound core provides a convenient point for diversification through cross-coupling reactions, enabling the synthesis of large libraries of compounds for biological screening. chemicalbook.com Future research could focus on the design and synthesis of derivatives with potential therapeutic activities, such as anticancer, antimicrobial, or anti-inflammatory agents.

Furthermore, the development of novel catalytic systems is an ongoing endeavor in chemical research. The this compound scaffold could be used to synthesize new ligands for transition metal catalysts. The thiophene ring and the hydroxyl group can both coordinate to metal centers, and the bromine atom allows for further modification to tune the steric and electronic properties of the ligand.

Q & A

Q. Q1. What are the optimal reaction conditions for synthesizing 2-(4-bromothiophen-3-yl)ethan-1-ol, and how can yield be improved?

Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Procedure : Reacting a bromothiophene precursor (e.g., 5-bromothiophene-2-carbaldehyde) with ethanolamine derivatives under reflux in ethanol, using KOH as a base and hydrazine hydrate as a catalyst. Reaction progress is monitored via TLC .
  • Optimization Tips :
    • Temperature : Maintain reflux (70–80°C) to balance reaction rate and side-product formation.
    • Solvent : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity compared to ethanol .
    • Catalyst : Lewis acids like ZnCl₂ can accelerate thiophene functionalization .

Q. Q2. How can competing side reactions (e.g., oxidation of the alcohol group) be minimized during synthesis?

Answer:

  • Protection/Deprotection : Use silyl protecting groups (e.g., TBSCl) for the hydroxyl group before introducing reactive bromothiophene moieties .
  • Reducing Agents : Employ mild reductants like NaBH₄ instead of LiAlH₄ to prevent over-reduction of aromatic rings .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to avoid oxidation of the alcohol to ketones .

Basic Characterization

Q. Q3. Which spectroscopic methods are most reliable for confirming the structure of this compound?

Answer:

  • ¹H NMR : Look for signals at δ 4.8–5.2 ppm (hydroxyl proton, broad) and δ 6.8–7.5 ppm (thiophene protons) .
  • ¹³C NMR : Peaks at ~60 ppm (CH₂-OH) and 110–130 ppm (aromatic carbons) .
  • Mass Spectrometry : Expect molecular ion [M+H]⁺ at m/z 235 (C₆H₇BrOS⁺) .

Q. Q4. How can crystallographic data resolve ambiguities in the spatial arrangement of this compound?

Answer:

  • Single-Crystal X-ray Diffraction : Determine bond angles and torsional conformations. For example, the dihedral angle between the thiophene ring and ethanol chain can confirm steric effects .
  • Software Tools : Use SHELXL for refinement and OLEX2 for visualization. Compare experimental data with DFT-calculated geometries .

Reactivity and Functionalization

Q. Q5. What strategies enable selective bromine substitution in this compound for derivatization?

Answer:

  • Suzuki Coupling : Replace bromine with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids .
  • Nucleophilic Aromatic Substitution : React with amines/thiols under basic conditions (e.g., K₂CO₃ in DMSO) .

Pharmacological Applications

Q. Q6. How can structure-activity relationship (SAR) studies be designed for this compound’s derivatives?

Answer:

  • Analog Synthesis : Modify the hydroxyl group (e.g., esterification) or thiophene bromine (e.g., fluorination) .
  • Biological Assays : Test β₂-adrenoceptor binding affinity via radioligand displacement assays .

Q. Q7. What methodologies assess the environmental impact of this compound?

Answer:

  • Biodegradability : Use OECD 301F (closed bottle test) to measure microbial degradation .
  • Ecotoxicology : Conduct Daphnia magna acute toxicity tests (EC₅₀) .

Software and Computational Tools

Q. Q8. Which software packages are optimal for analyzing crystallographic and spectroscopic data?

Answer:

  • Crystallography : SHELX for refinement; OLEX2 for structure solution and visualization .
  • Spectroscopic Simulation : Gaussian (DFT) for predicting NMR shifts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromothiophen-3-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-(4-bromothiophen-3-yl)ethan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.